Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate
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Overview
Description
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate is a chemical compound with the molecular formula C9H7LiN2O2S and a molecular weight of 214.17 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a pyrrole and thiazole ring system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate typically involves the reaction of 2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The pyrrole and thiazole rings contribute to the compound’s ability to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate can be compared with other similar compounds, such as:
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]propionate: Similar structure but with a propionate group instead of an acetate group.
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]butyrate: Contains a butyrate group, offering different chemical and biological properties.
Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]valerate: Features a valerate group, which may affect its reactivity and applications.
Properties
IUPAC Name |
lithium;2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.Li/c12-8(13)5-7-6-14-9(10-7)11-3-1-2-4-11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWPYKFFHAPLB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN(C=C1)C2=NC(=CS2)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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